Lithium(1+) ion 5-chloropyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 5-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClLiNO2S and a molecular weight of 183.54 g/mol . This compound is known for its unique structural properties, which include a lithium ion coordinated to a 5-chloropyridine-3-sulfinate moiety. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-chloropyridine-3-sulfinate typically involves the reaction of 5-chloropyridine-3-sulfonic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the sulfonic acid to the sulfinate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group yields the corresponding sulfonate, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 5-chloropyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the 5-chloropyridine-3-sulfinate moiety can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-chloropyridine-3-sulfinate
- Lithium(1+) ion 3-chloropyridine-2-sulfinate
- Lithium(1+) ion 4-chloropyridine-3-sulfinate
Uniqueness
Lithium(1+) ion 5-chloropyridine-3-sulfinate is unique due to the specific positioning of the chlorine and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
lithium;5-chloropyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCBIIWZFHZHZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC=C1Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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